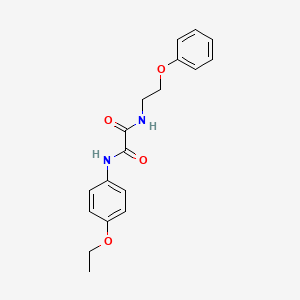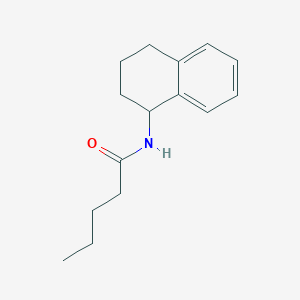
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, also known as DCMC, is a synthetic compound that has been widely studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various fungal and bacterial strains. In materials science, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been used as a building block for the synthesis of materials with unique optical, electronic, and mechanical properties. In catalysis, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to enhance the catalytic activity of metal complexes by providing a stable and reactive coordination environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is its versatility and ease of synthesis, which makes it a useful building block for the preparation of various compounds and materials. 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate also exhibits a range of interesting properties, such as its anticancer and antimicrobial activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is its relatively low solubility in water, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for the study of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, including the development of new synthetic methods for its preparation, the exploration of its potential as a drug candidate for various diseases, and the investigation of its properties as a building block for the synthesis of novel materials and polymers. Other potential directions include the investigation of its catalytic properties and the study of its interactions with biological systems at the molecular level.
Synthesis Methods
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl methyl bromide with 2,4-diphenyl-1,3-cyclobutanedione in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate in high yield and purity.
Scientific Research Applications
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. In materials science, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been employed as a ligand for the preparation of metal complexes with enhanced catalytic activity.
properties
IUPAC Name |
1-O-(4-acetylphenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17(28)18-13-15-21(16-14-18)32-27(30)25-22(19-9-5-3-6-10-19)24(26(29)31-2)23(25)20-11-7-4-8-12-20/h3-16,22-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOATJMJZPCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)


![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)
